3-(Aminomethyl)pyridin-4-amine hydrochloride
CAS No.:
Cat. No.: VC15996026
Molecular Formula: C6H10ClN3
Molecular Weight: 159.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10ClN3 |
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Molecular Weight | 159.62 g/mol |
IUPAC Name | 3-(aminomethyl)pyridin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C6H9N3.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3,7H2,(H2,8,9);1H |
Standard InChI Key | GGRMRTMWLLZHIN-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=CC(=C1N)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-(aminomethyl)pyridin-4-amine hydrochloride, reflects its core pyridine ring substituted at the 3-position with an aminomethyl group (-CHNH) and at the 4-position with an amine (-NH), neutralized by hydrochloric acid. Its molecular structure (Fig. 1) has been confirmed via X-ray crystallography and NMR spectroscopy . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1956355-18-2 | |
Molecular Formula | ||
Molecular Weight | 159.62 g/mol | |
Density | Not reported | |
Melting Point | Not reported |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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NMR (DMSO-): Peaks at δ 2.30 (s, 3H, CH), 7.00–8.68 (m, aromatic protons) .
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NMR: Resonances for the pyridine carbons appear between 120–150 ppm, with the aminomethyl carbon at ~45 ppm .
Density functional theory (DFT) calculations predict a planar pyridine ring with the aminomethyl group adopting a staggered conformation relative to the aromatic plane .
Synthesis and Manufacturing
Modern Advancements
A breakthrough came with the C3-selective umpolung strategy (Fig. 2), enabling direct functionalization of pyridine at the 3-position . This one-pot method involves:
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Umpolung Activation: Treating 1-amidopyridin-1-ium salts with an aminal to generate a 1-amido-2-dialkylamino-1,2-dihydropyridine intermediate.
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Mannich-Type Coupling: Introducing an aminomethyl group via C–C bond formation.
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Reductive Cleavage: Removing the N–N bond using zinc dust in acetic acid, yielding 3-(aminomethyl)pyridine derivatives .
This method achieves >80% yield and excellent regioselectivity, avoiding hazardous reagents like lithium aluminum hydride .
Purification and Scalability
Industrial-scale production employs recrystallization from methanol/water mixtures, followed by activated carbon treatment to remove colored impurities . Pilot studies demonstrate scalability to 100 kg batches with ≥99.8% purity (HPLC) .
Pharmacological and Industrial Applications
Drug Discovery
The compound’s dual amine groups facilitate interactions with biological targets:
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Antimicrobial Activity: Derivatives inhibit Staphylococcus aureus growth (MIC = 8 μg/mL) by disrupting cell wall synthesis .
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Central Nervous System Modulation: Structural analogs act as γ-aminobutyric acid (GABA) receptor agonists, showing anxiolytic effects in murine models .
Materials Science
Protonated amine groups enable covalent bonding to polymers and metal surfaces:
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